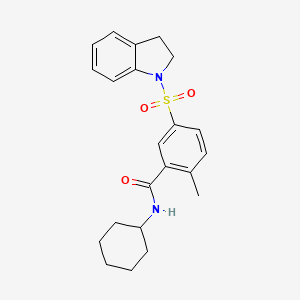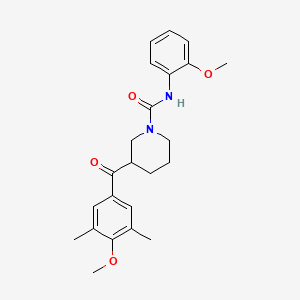
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide, also known as GW4869, is a small molecule inhibitor with a chemical structure that inhibits neutral sphingomyelinase-2 (nSMase2) activity. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide inhibits the activity of nSMase2, which is involved in the production of ceramide, a lipid molecule that plays a role in various cellular processes. By inhibiting nSMase2, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide reduces the production of ceramide, which can lead to the inhibition of various cellular processes involved in disease progression.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of exosome secretion, the reduction of amyloid-beta and tau protein accumulation, and the inhibition of virus replication. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has several advantages for lab experiments, including its small molecular size, which allows for easy cell penetration and uptake. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have low toxicity in both in vitro and in vivo studies. However, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has limitations, including its relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide research, including the development of more potent and selective inhibitors of nSMase2. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide for therapeutic applications in various diseases. Furthermore, the potential use of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide as a drug delivery system for targeted therapy is an area of future research.
Synthesemethoden
The synthesis of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-2-aminoethanesulfonic acid to form the amide. The final step involves the reaction of the amide with 2,3-dihydro-1H-indole to form N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the exosome secretion pathway, which is involved in tumor growth and metastasis. In neurodegenerative disorders, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease. In infectious diseases, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQZLPLHCDKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)
![phenyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6072173.png)

![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6072190.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)